molecular formula C15H14Cl2N2O3 B1677824 Oxadiargyl CAS No. 39807-15-3

Oxadiargyl

Cat. No.: B1677824
CAS No.: 39807-15-3
M. Wt: 341.2 g/mol
InChI Key: DVOODWOZJVJKQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxadiargyl can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with propargyl bromide to form 2,4-dichloro-5-propargyloxyphenol. This intermediate is then reacted with tert-butyl isocyanate to yield the final product, this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in a solvent and adding various agents such as emulsifying agents, thickening agents, and antifreezing agents. The mixture is then subjected to high shear conditions to form an aqueous emulsion .

Chemical Reactions Analysis

Types of Reactions: Oxadiargyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and photodegradation.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the hydrolytic degradation of this compound include several metabolites characterized by the cleavage of the oxadiazoline ring .

Mechanism of Action

Oxadiargyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that generates reactive oxygen species. These reactive oxygen species cause lipid peroxidation and disrupt cell membranes, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness of Oxadiargyl: this compound is unique due to its specific selectivity for certain weed species and its effectiveness in pre-emergence applications. Its chemical structure allows for targeted inhibition of PPO, making it a valuable tool in integrated weed management .

Properties

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOODWOZJVJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058085
Record name Oxadiargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39807-15-3
Record name Oxadiargyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39807-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxadiargyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxadiargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXADIARGYL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Oxadiargyl inhibits the enzyme protoporphyrinogen oxidase IX (Protox). [, ] This enzyme plays a crucial role in chlorophyll biosynthesis in plants.

A: Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, a chlorophyll precursor. This accumulation, in turn, results in the formation of reactive oxygen species (ROS) upon exposure to light, ultimately causing damage to cell membranes and plant death. [, ]

A: The molecular formula of this compound is C18H15ClN4O3, and its molecular weight is 370.8 g/mol. []

A: While the provided research papers don't delve into detailed spectroscopic analysis, several studies mention analytical techniques employed for this compound detection and quantification. These techniques include Gas Chromatography with Electron Capture Detection (GC-ECD) [, ] and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). []

A: Soil with higher organic matter content tends to bind more this compound, potentially reducing its availability to target weeds and impacting its efficacy. This effect was observed in a study conducted at two different locations with varying soil organic matter. []

A: Research indicates that this compound degradation in paddy field water is relatively slow, with a half-life exceeding 90 days under dark conditions at 25°C. []

ANone: this compound is a herbicide and does not exhibit catalytic properties. Therefore, questions related to reaction mechanisms, selectivity, and uses in catalysis are not applicable.

A: While specific SAR studies on this compound aren't included in the provided literature, research suggests that modifications to its structure, such as encapsulation within zeolite, biochar, starch, or water-soluble polymers, can influence its release and effectiveness. [, ]

A: Encapsulating this compound within various materials, such as zeolite, biochar, starch, or water-soluble polymers, has been shown to influence its release and effectiveness in controlling weeds in rice paddy fields. [, ]

A: Research indicates that this compound, formulated as a compound dispersible oil suspended agent with penoxsulam at a 1:2 ratio, effectively controls annual weeds in transplanted rice fields. [] Other ratios didn't show the same synergistic effect, highlighting the importance of formulation.

A: Research indicates that this compound degrades rapidly in paddy soil, exhibiting a half-life ranging from 4.5 to 7.6 days. []

A: Studies show that this compound residues in rice grains, straw, hull, and paddy water remain below the detection limit at harvest, indicating minimal risk to consumers. []

A: Research demonstrates that this compound, when applied at a specific dosage and followed by specific water management practices, effectively controls red rice and other weeds in rice fields, leading to increased yield. []

A: While the provided research papers don't specifically address resistance mechanisms, one study suggests that integrating this compound with other weed management techniques, such as hand weeding, can help delay herbicide resistance development. []

A: While this compound is generally considered safe for rice, studies show that higher doses (480 and 560 g/ha) can cause temporary phytotoxic effects, which subside without impacting yield. []

A: A study on common carp (Cyprinus carpio) exposed to sublethal concentrations of this compound revealed negative impacts on growth performance, serum biochemical parameters, and liver histology. [] This highlights the potential risk of this compound to aquatic life.

ANone: this compound is a herbicide and not a pharmaceutical drug. Therefore, questions related to drug delivery and targeting are not applicable.

ANone: The provided research papers do not cover the use of biomarkers or diagnostics in relation to this compound.

ANone: Several analytical methods are mentioned throughout the research papers for detecting, quantifying, and monitoring this compound. These include:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Used for analyzing this compound residues in soil and plant samples. [, ]
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Employed for studying this compound dissipation dynamics and residues in paddy water, soil, straw, hull, and rice grains. []
  • Electrochemical methods: Investigated the electrochemical behavior of this compound using a modified graphene-paste electrode. []

A: Research highlights the role of hydrolysis, photolysis, and soil microbial activity in this compound degradation. [, ] Sunlight appears to be a significant factor influencing its breakdown in the field. []

A: Contrary to potential negative effects, research suggests that this compound application, compared to unsprayed and hand-weeded treatments, resulted in higher levels of fungi, actinobacteria, and bacteria in the soil at various observation stages. []

A: While not explicitly addressed in the provided literature, the slow degradation of this compound in water under dark conditions suggests its dissolution rate may influence its persistence and effectiveness. [] Further research is needed to fully understand this aspect.

ANone: These aspects are not directly addressed within the scope of the provided research papers.

ANone: Several alternative herbicides for rice weed control are mentioned throughout the research papers, including:

  • Pendimethalin [, , , , , ]
  • Butachlor [, , ]
  • Pyrazosulfuron-ethyl [, ]
  • Pretilachlor [, ]
  • Bispyribac-sodium [, , , , ]
  • Penoxsulam [, , , ]
  • Cyhalofop-butyl [, , ]
  • Fenoxaprop-p-ethyl [, ]
  • Ethoxysulfuron [, , ]
  • 2,4-D [, ]
  • Triafamone [, ]

ANone: The research papers highlight various aspects of these alternative herbicides:

  • Pendimethalin: Effective against certain grasses but less so against broadleaf weeds. [, ]
  • Butachlor: Effective against grasses and some broadleaf weeds, but may have residual effects on subsequent crops. [, ]
  • Pyrazosulfuron-ethyl: Less effective against grasses compared to this compound. [, ]
  • Pretilachlor: Similar efficacy to this compound but may require integration with other methods for optimal weed control. [, ]

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